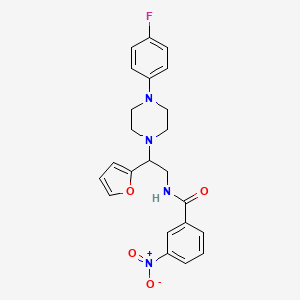

![molecular formula C18H19IN2O3S B2983738 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide CAS No. 922087-46-5](/img/structure/B2983738.png)

N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

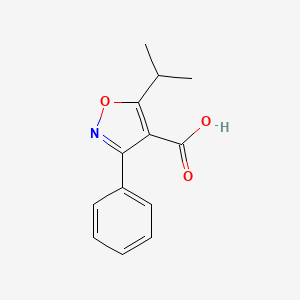

“N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . This moiety is linked via a sulfonyl group to an ethyl chain, which is further connected to a 2-iodobenzamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence . In the first step, ethyl 2-bromobenzoates and 2-bromo-1-carboxyethyl heterocycles are cross-coupled with commercially available potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to produce (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines . In a subsequent two-stage process, these (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and N-alkylation to produce N-substituted 3,4-dihydroisoquinolin-1(2H)-ones .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can identify main spectral features such as group CN, a cyano group α-hydrogen, and (hetero)aromatic protons . The molecules interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence used to synthesize N-substituted 3,4-dihydroisoquinolin-1(2H)-ones involves several transformations . Mechanistic work was performed to elucidate the order of transformations for the latter two-stage process .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yellow prisms obtained from petroleum ether:ethyl acetate (30:1) mixture at 25°C are monoclinic, space group P21/c, with a = 13.2197 (9) Å, b = 6.4454 (4) Å, c = 19.1092 (13) Å, β = 95.051 (8)°, V = 1621.90 (19) Å3, Z = 4 .Scientific Research Applications

Synthesis Techniques and Organic Chemistry Applications:

- Synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of 2-aminobenzamide with aldehydes and ketones, offering mild reaction conditions and easy purification (Abdollahi-Alibeik & Shabani, 2011).

- Efficient Synthesis Routes: Various studies have explored efficient synthesis routes for related compounds, including those using gem-dibromomethylarenes as synthetic aldehyde equivalents (Narasimhamurthy et al., 2014) and the synthesis of biologically active indenoisoquinoline derivatives via a one-pot copper(II)-catalyzed tandem reaction (Huang et al., 2017).

Pharmacological Research and Drug Development:

- Cellular Proliferation in Tumors: Research on the cellular proliferative marker N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) showed its potential for evaluating proliferative status in solid tumors, with significant correlation observed between 18F-ISO-1 uptake and tumor proliferation markers (Dehdashti et al., 2013).

- Anticonvulsant Activity: A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides was identified through high-throughput screening, showing good anticonvulsant activity in animal models (Chan et al., 1998).

Medical Imaging Applications:

- Imaging Tumor Proliferation: The use of certain compounds in PET imaging for assessing the sigma2 receptor status of solid tumors was investigated, indicating potential for imaging the proliferative status of tumors (Tu et al., 2007).

Drug Metabolism and Excretion:

- Metabolite Identification and Excretion: Studies on the metabolites of related compounds, such as YM758, provide insights into their renal and hepatic excretion, important for understanding drug safety and efficacy (Umehara et al., 2009).

Mechanism of Action

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, the negative allosteric modulation of the D2R by SB269652 suggests potential applications in the treatment of neurological disorders . Additionally, further studies could focus on the design and development of more potent derivatives, as well as the optimization of synthetic methods.

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSMDURMZLQNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)